3,3,3-Trifluoro-2-methoxypropan-1-amine
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Overview
Description
3,3,3-Trifluoro-2-methoxypropan-1-amine: is an organic compound characterized by the presence of trifluoromethyl, methoxy, and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methoxypropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,3,3-trifluoropropene.
Methoxylation: The trifluoropropene undergoes a methoxylation reaction to introduce the methoxy group, forming 3,3,3-trifluoro-2-methoxypropene.
Amination: The final step involves the amination of 3,3,3-trifluoro-2-methoxypropene to yield this compound. This can be achieved using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3,3,3-Trifluoro-2-methoxypropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-methoxypropan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with receptors in biological systems, influencing signal transduction pathways.
Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active or inactive metabolites.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-methoxypropan-1-amine can be compared with similar compounds such as:
3,3,3-Trifluoro-2-hydroxypropan-1-amine: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and applications.
3,3,3-Trifluoro-2-methoxypropanoic acid: The presence of a carboxylic acid group instead of an amine group results in distinct chemical properties and uses.
2,2,2-Trifluoroethylamine: This compound lacks the methoxy group, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of trifluoromethyl, methoxy, and amine functional groups, which confer specific chemical properties and potential for diverse applications.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c1-9-3(2-8)4(5,6)7/h3H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSRYZFYBKMUCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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